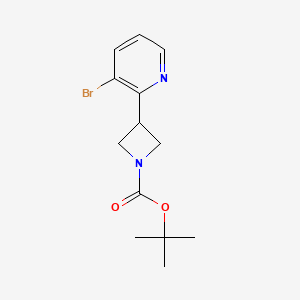![molecular formula C21H24N2O B8796032 (1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one](/img/structure/B8796032.png)
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one can be synthesized through a series of chemical reactions involving the condensation of 4-dimethylaminobenzaldehyde with acetone under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and modulate the expression of specific genes . For example, it has been shown to suppress neuroinflammatory cytokines, which may contribute to its potential therapeutic effects in treating conditions like chronic migraine .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis-(4-dimethylaminophenyl)-2-propen-1-one
- 1,5-Bis-(4-methoxyphenyl)-penta-1,4-dien-3-one
- 1,5-Bis-(4-chlorophenyl)-penta-1,4-dien-3-one
Uniqueness
. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C21H24N2O |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3 |
Clave InChI |
JWTSVUUPJIIXTO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-chloro-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B8795959.png)
![(3-p-Tolyl-[1,2,4]oxadiazol-5-yl)-acetic acid](/img/structure/B8795965.png)






![Diethyl [hydroxy(4-methoxyphenyl)methyl]phosphonate](/img/structure/B8796002.png)





